molecular formula C9H8BrClN2O B1376920 2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 790199-84-7

2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No. B1376920
CAS RN: 790199-84-7
M. Wt: 275.53 g/mol
InChI Key: ZJZSQKSMXAYHPQ-UHFFFAOYSA-N
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Description

“2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone” is a chemical compound with the molecular formula C9H8BrClN2O . It’s a fascinating compound used in diverse scientific research. Its unique structure enables investigation into various biological processes, making it invaluable for studying drug development and understanding molecular interactions.


Synthesis Analysis

Imidazo[1,2-a]pyridines, which are part of the compound’s structure, are an important class of fused nitrogen-bridged heterocyclic compounds . They are synthesized using various methods, including metal-free direct synthesis . One such method involves a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom, a chlorine atom, two nitrogen atoms, and an oxygen atom, along with carbon and hydrogen atoms . The exact structure can be found in databases like ChemSpider .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are involved in various chemical reactions. For instance, they can react with β-lactam carbenes and 2-pyridyl isonitriles in a one-pot reaction, followed by acidic hydrolysis .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H8BrClN2O, an average mass of 275.530 Da, and a monoisotopic mass of 273.950836 Da .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Agents

Imidazole derivatives, like the compound , are known for their broad range of biological activities. They serve as key synthons in drug development, showing promise in antibacterial, antiviral, and antitumor applications . The structural character of imidazopyridines, a category to which our compound belongs, makes them valuable in the synthesis of new medicinal agents with potential therapeutic benefits .

Agricultural Research: Development of Antimicrobial Agents

In the agricultural sector, imidazole compounds have been explored for their antimicrobial properties. They could be used to develop new pesticides or treatments for plant diseases, contributing to crop protection and yield improvement .

Industrial Applications: Material Science

The structural characteristics of imidazopyridines make them useful in material science. Their incorporation into polymers or coatings could lead to materials with enhanced properties, such as increased durability or chemical resistance .

Environmental Studies: Analytical Chemistry

Imidazole derivatives can be employed in environmental studies, particularly in analytical chemistry for the detection and quantification of various substances. Their reactivity and specificity could make them suitable for use in sensors or assays .

Chemical Synthesis: Regiocontrolled Synthesis

The compound’s imidazole core is crucial in regiocontrolled synthesis, allowing for precise construction of complex molecules. This has implications for the synthesis of functional molecules used in a variety of applications, from pharmaceuticals to advanced materials .

Biochemistry: Enzyme Inhibition

Imidazole derivatives are studied for their role as enzyme inhibitors. By interacting with specific enzymes, they can modulate biological pathways, which is of great interest for the treatment of various diseases .

properties

IUPAC Name

2-bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2O/c10-3-8(14)7-4-12-9-2-1-6(11)5-13(7)9/h1,4H,2-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZSQKSMXAYHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN2C1=NC=C2C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743589
Record name 2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone

CAS RN

790199-84-7
Record name 2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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